molecular formula C16H16O B1347378 4'-Methyl-3-phenylpropiophenone CAS No. 5012-90-8

4'-Methyl-3-phenylpropiophenone

Cat. No. B1347378
CAS RN: 5012-90-8
M. Wt: 224.3 g/mol
InChI Key: YSLOBNBTHCYFAS-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylpropiophenone (MPP) is an organic compound with a molecular formula of C10H12O. It is a white crystalline solid with a melting point of 45-46 °C. MPP is a versatile reagent used in organic synthesis and has a variety of applications in scientific research. It is a key intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatories, and antifungals.

Scientific Research Applications

Interaction with Phospholipid Head Groups

4'-Methyl-3-phenylpropiophenone and similar compounds, like 2-hydroxy-omega-phenylpropiophenone, have been studied for their interactions with phospholipid membranes. Research by Bechinger and Seelig (1991) showed that these compounds induce structural changes in phospholipid bilayers, affecting the head groups and hydrocarbon chains dynamics. The study suggested potential applications in understanding and manipulating membrane properties at a molecular level (Bechinger & Seelig, 1991).

Biochemical Pathways and Biodegradation

Ralstonia sp. SJ98's capability to utilize 3-methyl-4-nitrophenol, a compound structurally related to 4'-methyl-3-phenylpropiophenone, as a carbon and energy source highlights the importance of understanding biochemical pathways for environmental decontamination and bioremediation. This research provides insights into the biodegradation pathways of methylated aromatic compounds and the role of microorganisms in environmental cleanup processes (Bhushan et al., 2000).

Medical and Biological Applications

Several studies have focused on the allosteric modification of hemoglobin and the potential medical applications of compounds structurally similar to 4'-methyl-3-phenylpropiophenone. Research by Randad et al. (1991) on 2-(aryloxy)-2-methylpropionic acids, related in structure to 4'-methyl-3-phenylpropiophenone, demonstrated the ability of these compounds to decrease the oxygen affinity of human hemoglobin, indicating potential clinical applications in conditions where modulation of oxygen transport is required, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Synthetic Chemistry and Catalysis

The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, as researched by Wakui et al. (2004), presents a unique multiple arylation process involving successive C-C and C-H bond cleavages. This study sheds light on novel synthetic pathways and catalytic processes, expanding the utility of 4'-methyl-3-phenylpropiophenone derivatives in the field of synthetic organic chemistry (Wakui et al., 2004).

properties

IUPAC Name

1-(4-methylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLOBNBTHCYFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292487
Record name 4'-METHYL-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-3-phenylpropiophenone

CAS RN

5012-90-8
Record name NSC83179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-METHYL-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Boch - 1995 - ruor.uottawa.ca
This thesis describes the detailed evaluation of using triplet excited states of p-methoxypropiophenone derivatives to probe organized media both in the solid state and in solution. The …
Number of citations: 2 ruor.uottawa.ca
R Miao, J Huang, Y Xia, YF Wei, R Luo… - The Journal of Organic …, 2022 - ACS Publications
Here, we demonstrated a transition metal-mediated/monophosphorus ligand system for the selective synthesis of ketones or chiral allylic alcohols in high yields/enantiomeric excess …
Number of citations: 4 pubs.acs.org
R Miao, Y Xia, Y Wei, L Ouyang, R Luo - Molecules, 2022 - mdpi.com
Chiral alcohols are among the most widely applied in fine chemicals, pharmaceuticals and agrochemicals. Herein, the Ru-monophosphine catalyst formed in situ was found to promote …
Number of citations: 2 www.mdpi.com
S Arai, H Tsuge, M Oku, M Miura, T Shioiri - Tetrahedron, 2002 - Elsevier
The development of the catalytic asymmetric epoxidation of enones promoted by aqueous H 2 O 2 with chiral quaternary ammonium salts is described. The reaction smoothly …
Number of citations: 152 www.sciencedirect.com

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